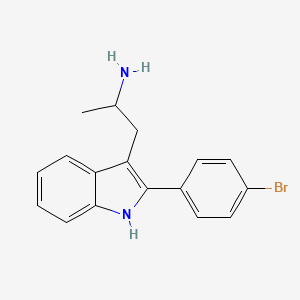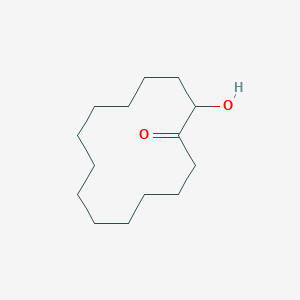
2-Hydroxycyclotetradecan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxycyclotetradecan-1-one is an organic compound with the molecular formula C14H26O2 It is a cyclic ketone with a hydroxyl group attached to the second carbon of the cyclotetradecane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxycyclotetradecan-1-one can be achieved through several methods. One common approach involves the oxidation of cyclotetradecanone using a suitable oxidizing agent such as potassium permanganate or chromium trioxide. The reaction is typically carried out in an acidic medium to facilitate the formation of the hydroxyl group at the second carbon position.
Another method involves the hydroxylation of cyclotetradecene using osmium tetroxide followed by oxidative cleavage with periodic acid. This method provides a direct route to the desired compound with high selectivity and yield.
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation processes using environmentally friendly oxidizing agents. Catalytic methods employing transition metal catalysts such as palladium or platinum are also explored to enhance the efficiency and selectivity of the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxycyclotetradecan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form cyclotetradecanol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or osmium tetroxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Cyclotetradecanone or cyclotetradecanoic acid.
Reduction: Cyclotetradecanol.
Substitution: Halogenated or aminated derivatives of cyclotetradecanone.
Wissenschaftliche Forschungsanwendungen
2-Hydroxycyclotetradecan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role in biological systems and as a model compound for understanding enzyme-catalyzed reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Wirkmechanismus
The mechanism of action of 2-Hydroxycyclotetradecan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
2-Hydroxycyclotetradecan-1-one can be compared with other cyclic ketones and hydroxylated cycloalkanes:
Cyclotetradecanone: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Cyclotetradecanol: Contains a hydroxyl group but lacks the ketone functionality, affecting its chemical behavior.
Cyclohexanone: A smaller cyclic ketone with different physical and chemical properties.
The uniqueness of this compound lies in its combination of a large ring size and the presence of both hydroxyl and ketone functional groups, providing a versatile platform for various chemical transformations and applications.
Eigenschaften
CAS-Nummer |
54561-32-9 |
|---|---|
Molekularformel |
C14H26O2 |
Molekulargewicht |
226.35 g/mol |
IUPAC-Name |
2-hydroxycyclotetradecan-1-one |
InChI |
InChI=1S/C14H26O2/c15-13-11-9-7-5-3-1-2-4-6-8-10-12-14(13)16/h13,15H,1-12H2 |
InChI-Schlüssel |
PZBPIMLXAHBOSX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCCCCC(=O)C(CCCCC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




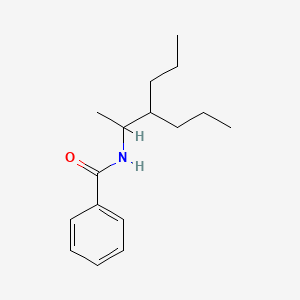
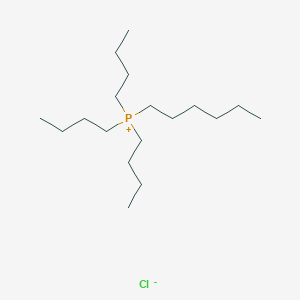
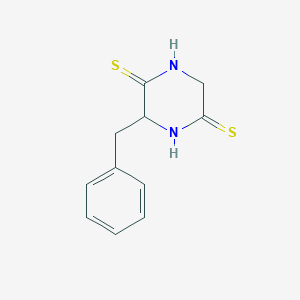

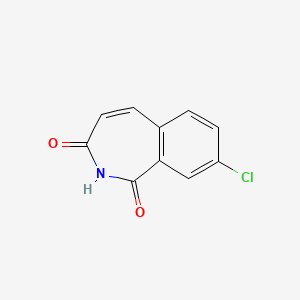
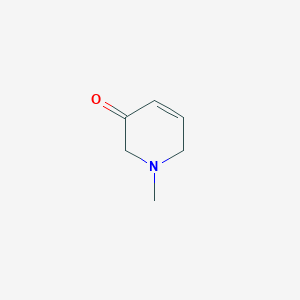
![6a,7,8,9,10,10a-Hexahydrobenzo[c][1,8]naphthyridin-6(5H)-one](/img/structure/B14642915.png)
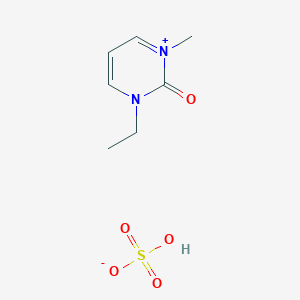

![Trimethyl[(2E)-1-methyl-2-butenyl]silane](/img/structure/B14642944.png)
